ATTO 565

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

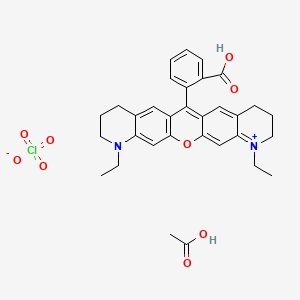

Molecular Formula |

C32H35ClN2O9 |

|---|---|

Molecular Weight |

627.1 g/mol |

IUPAC Name |

acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate |

InChI |

InChI=1S/C30H30N2O3.C2H4O2.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-2(3)4;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;1H3,(H,3,4);(H,2,3,4,5) |

InChI Key |

ZLLUVWMYXWVQHX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

ATTO 565: A Comprehensive Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye ATTO 565, a valuable tool for a wide range of applications in biological research and drug development. This guide details its core chemical and photophysical properties, provides structured data for easy reference, and outlines detailed experimental protocols for its use. Furthermore, it visualizes a key signaling pathway where this compound serves as a critical investigative probe.

Core Chemical Structure and Properties

This compound is a fluorescent label that belongs to the rhodamine family of dyes.[1][2][3][4][5] Its core structure is based on a xanthene ring system, which is responsible for its fluorescent properties.[6] The rigidity of this chromophore structure prevents the formation of isomers in solution, leading to consistent optical properties. This inherent stability contributes to its high fluorescence quantum yield and exceptional thermal and photostability.[6]

The this compound dye can be chemically modified with various reactive groups to enable the labeling of a wide array of biomolecules. These functionalized derivatives allow for covalent attachment to specific functional groups on proteins, nucleic acids, and other molecules of interest.

The fundamental chemical structure of the this compound cation is presented below, followed by the structures of its common reactive derivatives.

Core Structure of this compound Cation Image of the chemical structure of this compound cation would be placed here.

Common Functional Derivatives of this compound:

-

This compound NHS ester: An amine-reactive derivative used for labeling primary and secondary amines, such as those found in proteins (e.g., lysine residues).[7][8][9]

-

This compound Maleimide: A thiol-reactive derivative for labeling molecules containing sulfhydryl groups, such as cysteine residues in proteins.[5][10]

-

This compound Azide: Used in "click chemistry" (Huisgen cycloaddition) for labeling alkyne-modified biomolecules.[3][11]

-

This compound Carboxy: Possesses a carboxylic acid group that can be activated for coupling to primary amines.[12]

-

This compound Phalloidin: A conjugate of this compound and phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, used for specifically staining filamentous actin (F-actin).[2]

Physicochemical and Spectroscopic Properties

The remarkable optical properties of this compound, including its strong absorption, high fluorescence quantum yield, and excellent stability, make it a preferred choice for high-sensitivity applications like single-molecule detection and high-resolution microscopy.[1][3][4][5][6][12][13][14][15]

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common derivatives.

| Property | This compound (Free Acid) | This compound NHS Ester | This compound Maleimide | This compound Azide |

| Molecular Formula | C₃₁H₃₁ClN₂O₉ | C₃₅H₃₄ClN₃O₁₁ | C₃₇H₃₇ClN₄O₁₀ | C₃₁H₃₀N₅O₄Cl |

| Molecular Weight ( g/mol ) | 611.04[16] | 708.11[8][9] | 733.16[10][17] | ~825[3] |

| Solubility | Good solubility in polar solvents, excellent in water.[13] | Soluble in DMF and DMSO; low water solubility.[7] | Data not readily available | Data not readily available |

| Reactivity | Carboxylic acid for amine coupling | Reacts with primary and secondary amines (pH 8.0-9.0).[7][18] | Reacts with thiol groups (pH 7.0-7.5).[5][10] | Reacts with alkynes via click chemistry.[3][11] |

| Storage | -20°C, protected from light.[1][3] | -20°C, protected from light and moisture. | -20°C, protected from light.[10][17] | -20°C, in the dark.[11] |

Summary of Spectroscopic Properties

The spectral characteristics of this compound are critical for designing fluorescence experiments, including the selection of appropriate excitation sources and emission filters.

| Spectroscopic Property | Value |

| Excitation Maximum (λex) | ~564 nm[6] |

| Emission Maximum (λem) | ~590 nm[6] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹[6] |

| Fluorescence Quantum Yield (Φ) | 0.90 (90%)[6] |

| Fluorescence Lifetime (τ) | ~4.0 ns |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in labeling and imaging experiments. Below are protocols for two common applications: protein labeling with this compound NHS ester and F-actin staining with this compound phalloidin.

Protein Labeling with this compound NHS Ester

This protocol outlines the general steps for conjugating this compound NHS ester to a protein of interest.[7][8][18]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

-

This compound NHS ester.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Gel filtration column (e.g., Sephadex G-25) for purification.

-

Quenching buffer (optional, e.g., 1.5 M hydroxylamine, pH 8.5).

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.

-

Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS.

-

-

Dye Preparation:

-

Dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL). This should be done immediately before use.

-

-

Conjugation Reaction:

-

Slowly add a 5- to 15-fold molar excess of the reactive dye to the protein solution while gently stirring.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).

-

The first colored band to elute from the column is the this compound-labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for this compound).

-

Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

F-Actin Staining with this compound Phalloidin

This protocol describes the staining of filamentous actin in fixed and permeabilized cells.

Materials:

-

Cells grown on coverslips.

-

Phosphate-buffered saline (PBS).

-

Fixation solution: 3.7% methanol-free formaldehyde in PBS.

-

Permeabilization solution: 0.1% Triton X-100 in PBS.

-

This compound Phalloidin stock solution (e.g., in methanol or DMSO).

-

Blocking solution (optional): 1% Bovine Serum Albumin (BSA) in PBS.

-

Mounting medium.

Procedure:

-

Cell Fixation:

-

Wash the cells twice with pre-warmed PBS.

-

Fix the cells with 3.7% formaldehyde in PBS for 10-15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the fixed cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.

-

-

Staining:

-

Wash the permeabilized cells twice with PBS.

-

(Optional) Incubate with 1% BSA in PBS for 20-30 minutes to reduce nonspecific background staining.

-

Dilute the this compound phalloidin stock solution to its working concentration in PBS (with 1% BSA if used).

-

Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the stained cells two to three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for this compound (excitation ~564 nm, emission ~590 nm).

-

Visualization of a Signaling Pathway: The EGFR Signaling Cascade

This compound is frequently used to study dynamic cellular processes, including signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth, proliferation, and differentiation, and its dysregulation is implicated in cancer.[17] Fluorescently labeled ligands or antibodies can be used to track EGFR and its downstream effectors.

The following diagram illustrates a simplified workflow for studying EGFR signaling using fluorescence microscopy, a technique where this compound-labeled components would be instrumental.

Caption: Experimental workflow for studying EGFR signaling using this compound.

The following diagram provides a simplified representation of the initial steps of the EGFR signaling pathway that can be investigated using fluorescent probes like this compound.

References

- 1. The this compound Dye and Its Applications in Microscopy | MDPI [mdpi.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. The this compound Dye and Its Applications in Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectra.arizona.edu [spectra.arizona.edu]

- 12. The this compound Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. F-Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. bio-rad.com [bio-rad.com]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

- 18. sinobiological.com [sinobiological.com]

ATTO 565: A Comprehensive Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core photophysical and spectral properties of ATTO 565, a high-performance fluorescent dye widely utilized in biological research and advanced microscopy. As a member of the rhodamine family of dyes, this compound is distinguished by its intense absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it a versatile tool for a range of applications from single-molecule detection to live-cell imaging.[1][2][3][4][5]

Core Photophysical and Spectral Characteristics

This compound exhibits strong absorption in the yellow-green region of the visible spectrum and emits in the orange-red region, providing a significant Stokes shift that simplifies fluorescence detection by reducing the interference of excitation light with the emission signal.[1] Its robust photostability allows for extended imaging periods, which is critical for studying dynamic biological processes.[1][6] The dye is moderately hydrophilic and its NHS ester derivative is commonly used for the efficient labeling of primary and secondary amines in biomolecules like proteins and oligonucleotides.[6][7][8]

The key photophysical parameters of this compound are summarized in the table below, offering essential data for designing and analyzing fluorescence-based experiments.

| Property | Value |

| Maximum Excitation Wavelength (λex) | 562 - 564 nm[1][6][7][9][10] |

| Maximum Emission Wavelength (λem) | 589 - 592 nm[6][7][9][11][12] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹[6][7][10] |

| Fluorescence Quantum Yield (Φ) | 90%[2][3][6][7][10][11] |

| Fluorescence Lifetime (τ) | 3.4 - 4.0 ns[6][7][10][13][14] |

| Molecular Weight (NHS Ester) | ~708 g/mol [7][15] |

| Correction Factor (CF₂₆₀ for DNA conjugates) | 0.27 - 0.34[10][12] |

| Correction Factor (CF₂₈₀ for Protein conjugates) | 0.12 - 0.16[10][12] |

Visualizing Fluorescence: The Jablonski Diagram

The process of fluorescence, from excitation to emission, can be visualized using a Jablonski diagram. An electron in the ground state (S₀) absorbs a photon of light, promoting it to an excited singlet state (S₁). Following a rapid, non-radiative internal conversion to the lowest vibrational level of S₁, the electron returns to the ground state, emitting a photon of lower energy (longer wavelength) in the process.

Experimental Protocols

General Protocol for Protein Labeling with this compound NHS Ester

This protocol outlines a general method for conjugating this compound NHS ester to a protein. Optimal conditions, such as the molar excess of dye, may need to be adjusted for specific proteins.[6][7]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation : Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.[7]

-

Dye Preparation : Prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO.

-

Labeling Reaction : Add the dye stock solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the dye is typically recommended.[6]

-

Incubation : Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.[6]

-

Purification : Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored fraction to elute contains the this compound-protein conjugate.[6][7]

-

Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound).[6]

Protocol for Quantifying Photostability

This protocol provides a general method for assessing the photostability of this compound-labeled molecules on a surface, a critical parameter for quantitative and time-lapse imaging.[6]

Procedure:

-

Sample Preparation : Immobilize the this compound-labeled molecules (e.g., proteins) on a glass coverslip.

-

Image Acquisition :

-

Mount the coverslip on a fluorescence microscope.

-

Select a region of interest (ROI) containing the labeled molecules.

-

Use an appropriate laser line for excitation (e.g., 561 nm) at a constant intensity.[3]

-

Acquire a time-lapse series of images with a fixed exposure time until the fluorescence intensity has significantly decreased.[6]

-

-

Data Analysis :

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by subtracting the intensity of a region without labeled molecules.[6]

-

Plot the normalized fluorescence intensity as a function of time (or exposure dose).

-

The photobleaching lifetime can be determined from the decay curve.

-

Application in Advanced Microscopy: GPCR-G Protein Interaction

This compound is extensively used in high-resolution and single-molecule microscopy techniques, such as STED, to investigate complex biological processes.[1][5][16] For example, it can be used to study the dynamic interactions between G-protein coupled receptors (GPCRs) and their associated G proteins.[7] In such experiments, different fluorescent labels are used to distinguish the interacting partners.[3]

In a typical experiment, a GPCR might be labeled with a ligand conjugated to a dye like ATTO 633, while the G protein is labeled with this compound.[3] Upon activation, the colocalization and interaction dynamics of the two fluorescently tagged proteins can be monitored using techniques like single-molecule tracking, providing insights into the signaling pathway.[1][7] The distinct excitation wavelengths for this compound (e.g., 561 nm) and ATTO 633 (e.g., 633 nm) allow for clear differentiation between the two molecules.[3]

References

- 1. The this compound Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Products | Leica Microsystems [leica-microsystems.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. spectra.arizona.edu [spectra.arizona.edu]

- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 14. Lifetime-based analysis of binary fluorophores mixtures in the low photon count limit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sg.idtdna.com [sg.idtdna.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fluorescence Quantum Yield of ATTO 565

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of the fluorescent dye ATTO 565, with a primary focus on its fluorescence quantum yield. This compound is a rhodamine-based dye widely utilized in biological research due to its exceptional brightness, photostability, and suitability for a range of advanced microscopy and single-molecule detection applications.[1][2][3][4] This document details the core photophysical parameters of this compound, outlines experimental protocols for quantum yield determination and protein labeling, and illustrates relevant workflows and signaling pathways.

Core Photophysical Properties of this compound

This compound is characterized by its strong absorption of light and highly efficient conversion of that absorbed energy into emitted fluorescence, a property quantified by its high fluorescence quantum yield.[1][2] These characteristics make it an exceptionally bright and sensitive fluorescent probe.[5] Its N-hydroxysuccinimide (NHS) ester derivative is commonly used for the efficient labeling of primary and secondary amines in biomolecules like proteins and oligonucleotides.[4][5] The key photophysical properties are summarized below.

| Property | Value | Reference(s) |

| Fluorescence Quantum Yield (η) | 0.90 (90%) | [1][2][5][6] |

| Maximum Excitation Wavelength (λex) | 564 nm | [1][5][7][8] |

| Maximum Emission Wavelength (λem) | 590 nm | [1][5][7][8] |

| Molar Extinction Coefficient (ε) | 120,000 M-1cm-1 | [1][2][5][8] |

| Fluorescence Lifetime (τ) | 4.0 ns | [5][6][8] |

The remarkably high quantum yield of 90% indicates that for every 100 photons the molecule absorbs, 90 are emitted as fluorescence, which contributes significantly to its brightness in imaging applications.[1][2][5]

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield (Comparative Method)

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[9] This protocol outlines the general steps for this procedure.

Principle: The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[9][10] In the comparative method, solutions of a standard (ST) and the test sample (X) with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. Therefore, a ratio of their integrated fluorescence intensities will yield the ratio of their quantum yields.[9] The quantum yield of the test sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.[9]

Methodology:

-

Prepare Stock Solutions: Prepare stock solutions of the reference standard (e.g., Rhodamine 6G, Φ = 0.95) and the test sample (this compound) in the same solvent.

-

Prepare Dilutions: Create a series of dilutions for both the standard and the test sample. The absorbance of these solutions should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Measure Fluorescence Emission: Using a fluorometer, record the fluorescence emission spectrum for each dilution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Gradient: Determine the gradient (slope) of the line for both plots.

-

Calculate Quantum Yield: Use the gradients and the known quantum yield of the standard in the equation above to calculate the quantum yield of the test sample.

General Protocol for Protein Labeling with this compound NHS Ester

This protocol provides a general procedure for conjugating this compound NHS ester to a protein of interest.[5] Optimization may be required for specific proteins.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS).

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.

-

This compound NHS ester.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Purification column (e.g., size-exclusion chromatography like Sephadex G-25).[5]

Methodology:

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).[8]

-

Dye Preparation: Immediately before use, prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO.[8]

-

Labeling Reaction: Add the dye stock solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the dye is typically recommended.[5]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[5]

-

Purification: Separate the labeled protein conjugate from the unreacted free dye using a size-exclusion chromatography column. The first colored fraction to elute is typically the labeled protein.[5][8]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for this compound).[5]

Application Example: EGFR Signaling Pathway

This compound is frequently used to study dynamic biological processes, such as receptor signaling pathways.[5] For instance, Epidermal Growth Factor (EGF) can be labeled with this compound to visualize its binding to the Epidermal Growth Factor Receptor (EGFR) on the cell surface, initiating a downstream signaling cascade that leads to cellular responses like proliferation and differentiation.

Conclusion

This compound is a high-performance fluorescent dye whose utility is fundamentally linked to its exceptional photophysical properties.[1][2] Its high fluorescence quantum yield is a key contributor to its brightness, ensuring a strong signal-to-noise ratio in demanding applications.[5] This property, combined with its robust photostability, makes this compound an invaluable tool for researchers in cell biology, biochemistry, and drug development for applications ranging from high-resolution microscopy to single-molecule tracking.[3][8][11][12]

References

- 1. preprints.org [preprints.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | Products | Leica Microsystems [leica-microsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The this compound Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 11. The this compound Dye and Its Applications in Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

ATTO 565: A Technical Guide to Photostability and Photobleaching

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine family.[1][2][3] It is widely utilized in biological research and drug development for a variety of applications, including single-molecule detection, high-resolution microscopy (such as STED, PALM, and dSTORM), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3][4] A critical characteristic of any fluorophore for quantitative and time-lapse imaging is its photostability—the ability to resist photochemical destruction when exposed to excitation light.[5] this compound is renowned for its exceptional thermal and photostability, making it a reliable tool for demanding imaging experiments that require prolonged or intense illumination.[1][2][6]

This technical guide provides a comprehensive overview of the photophysical properties of this compound, with a specific focus on its photostability and photobleaching characteristics. It includes quantitative data, detailed experimental protocols for assessing photostability, and visual diagrams to illustrate key processes and workflows.

Core Photophysical Properties of this compound

The brightness and performance of a fluorescent dye are determined by its fundamental photophysical parameters. This compound exhibits a strong absorption profile and a high fluorescence quantum yield, which contribute to its bright signal in various applications.[2][5][6]

| Property | Value | References |

| Maximum Excitation Wavelength (λ_abs) | 564 nm | [1][3][5] |

| Maximum Emission Wavelength (λ_em) | 590 nm | [1][3][5] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [1][3][5][7][8] |

| Fluorescence Quantum Yield (η) | 90% | [1][2][3][5][7][8] |

| Fluorescence Lifetime (τ) | 4.0 ns | [3][5][7][9] |

Photostability and Photobleaching Mechanisms

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[10] The rate of photobleaching is a critical consideration, especially in experiments requiring long acquisition times or high-intensity laser illumination, such as in super-resolution microscopy.[11]

This compound is recognized for its high resistance to photobleaching.[1][2] However, like all fluorophores, it will eventually photobleach under continuous illumination. The extent of photobleaching is dependent on factors such as the intensity of the excitation light and the chemical environment.

Quantitative Photostability Data

The photostability of this compound has been quantified by measuring its average bleaching time under different illumination intensities. As the light intensity increases, the average time before the molecule photobleaches decreases.

| Illumination Intensity (W/cm²) | Average Bleaching Time (s) | References |

| 284 | 63.0 | [1][11] |

| 568 | 21.8 | [1][11] |

| 1136 | 18.2 | [1][11] |

Photobleaching Pathways

The photobleaching of this compound is a complex process that can involve multiple pathways. Research suggests a mechanism involving transitions to transient non-fluorescent "dark states" from which the molecule can either return to the fluorescent state or enter a permanent, bleached state.[12] The presence of molecular oxygen can significantly influence these pathways.

In the presence of air, the fluorescence decay of this compound populations often follows a biexponential pattern. This is explained by a four-electron energy level model with two distinct pathways to a bleached state.[1][11] One pathway involves the formation of a radical dark state (D) from the triplet state (T₁), while the other involves direct bleaching. In an oxygen-depleted environment (e.g., under a nitrogen atmosphere), the decay tends to be monoexponential.[11]

Experimental Protocols

Accurate assessment of photostability requires standardized experimental procedures. Below are protocols for labeling proteins with this compound and for quantifying its photostability.

Protocol 1: Labeling Proteins with this compound NHS Ester

This protocol provides a general method for conjugating amine-reactive this compound NHS ester to proteins.[5] Optimal conditions may vary for specific proteins.

Materials:

-

This compound NHS ester

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0)

-

Anhydrous DMSO

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Prepare Protein Solution: Dissolve or dilute the protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

Prepare Dye Stock Solution: Dissolve this compound NHS ester in DMSO to a concentration of ~10 mg/mL immediately before use.

-

Perform Labeling Reaction: Add the dye stock solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the dye is typically used.

-

Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purify Conjugate: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column. The first colored fraction contains the labeled protein.

-

Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for protein) and 564 nm (for this compound).

Protocol 2: Measurement of Photobleaching Half-Life

This protocol outlines a method to determine the photobleaching half-life (t₁/₂) of a fluorescent dye using fluorescence microscopy.[13]

Materials:

-

This compound-labeled sample (e.g., conjugated protein)

-

Microscope slides and coverslips

-

Mounting medium or buffer (e.g., PBS), with or without antifading agents

-

Fluorescence microscope with a stable light source (laser or LED) and a sensitive camera

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Sample Preparation: Immobilize the this compound-labeled molecules on a clean microscope coverslip. Wash to remove unbound molecules and mount on a slide with the desired buffer.

-

Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for this compound (Excitation ~560 nm, Emission ~590 nm).

-

Image Acquisition:

-

Locate the region of interest (ROI).

-

Set the camera exposure and light source intensity to appropriate levels.

-

Acquire an initial image (t=0).

-

Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

-

-

Data Analysis:

-

Open the image series in the analysis software.

-

Select an ROI within the illuminated area and measure the mean fluorescence intensity for each frame.

-

Correct for background fluorescence by subtracting the mean intensity of a region without labeled molecules.

-

Normalize the background-corrected intensity values to the initial intensity (at t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t₁/₂).

-

Conclusion

This compound is a bright and highly photostable fluorescent dye, making it an excellent choice for a wide range of fluorescence-based applications, particularly those that involve extended imaging periods or intense illumination.[5][14] Its high quantum yield ensures a strong signal, while its robust chemical structure provides resistance to photobleaching.[2][6] Understanding the photobleaching characteristics and the factors that influence them, such as illumination intensity and the local chemical environment, allows researchers to optimize their experimental conditions and acquire high-quality, reproducible data. The provided protocols offer a standardized approach for utilizing this compound and quantifying its performance, empowering scientists in their research and development endeavors.

References

- 1. preprints.org [preprints.org]

- 2. mdpi.com [mdpi.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. spectra.arizona.edu [spectra.arizona.edu]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Characterization of a Novel Photocleavable Fluorescent Dye Dyad for Diffusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 11. The this compound Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Molar Extinction Coefficient and Applications of ATTO 565

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye ATTO 565, with a core focus on its molar extinction coefficient and related photophysical properties. It includes detailed experimental protocols for its use and characterization, catering to professionals in research and drug development.

This compound is a rhodamine-based fluorescent dye known for its high absorption, exceptional fluorescence quantum yield, and significant thermal and photostability.[1][2] These characteristics make it a powerful tool for a variety of applications, including single-molecule detection, high-resolution microscopy, and fluorescence in-situ hybridization (FISH).[3][4] As a moderately hydrophilic dye, it is well-suited for labeling biomolecules such as proteins, DNA, and RNA.[3][4] The N-hydroxysuccinimidyl (NHS) ester derivative of this compound is particularly useful for covalently labeling primary and secondary amines in biomolecules.[1][5]

Core Properties of this compound

The performance of a fluorescent dye is defined by its quantitative photophysical and physicochemical parameters. These properties are essential for designing experiments and analyzing data.

Table 1: Quantitative Properties of this compound

| Property | Value | Reference(s) |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [1][6][7][8] |

| Excitation Maximum (λex) | 563 - 564 nm | [1][2][7][8] |

| Emission Maximum (λem) | 590 - 592 nm | [1][2][7][8] |

| Fluorescence Quantum Yield (Φ) | 0.90 (90%) | [1][2][6] |

| Fluorescence Lifetime (τ) | 4.0 ns | [1][7] |

| Molecular Weight (NHS Ester) | 708.11 g/mol | [1][9] |

| Solubility | Soluble in DMF, DMSO | [1] |

| Reactivity (NHS Ester) | Primary & Secondary Amines (pH 8.0-9.0) | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and validation of fluorescent probes. Below are key protocols for determining the molar extinction coefficient and for protein conjugation.

1. Protocol for Determining Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette.[10]

Materials:

-

This compound dye (precisely weighed)

-

Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

High-purity solvent (e.g., DMSO, DMF, or an appropriate buffer)

-

Volumetric flasks and precision pipettes

Methodology:

-

Prepare a Stock Solution: Accurately weigh a small amount of the this compound dye and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mM).[11] Ensure the dye is completely dissolved.

-

Prepare Serial Dilutions: Perform a series of precise dilutions of the stock solution to create a set of standards with known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure Absorbance:

-

Calculate the Molar Extinction Coefficient:

-

Plot a graph of absorbance (A) versus molar concentration (c).

-

Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) since the path length (l) is 1 cm.[10]

-

The final value should be reported in M⁻¹cm⁻¹.

-

2. Protocol for Protein Labeling with this compound NHS Ester

This protocol describes a general procedure for conjugating this compound NHS ester to a protein via its primary amino groups (e.g., lysine residues).[1][12]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3[1]

-

This compound NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1]

-

Gel filtration column (e.g., Sephadex G-25) for purification[1]

Methodology:

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.[1] Ensure the buffer is free of amine-containing substances like Tris or glycine. If the protein is in a Tris-containing buffer, it should be dialyzed against PBS first.

-

Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[1]

-

Conjugation Reaction: Add a 5 to 20-fold molar excess of the reactive dye solution to the protein solution while gently stirring.[1] The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.[5]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein conjugate from the unreacted free dye using a gel filtration column.[1] Equilibrate the column with a suitable buffer (e.g., PBS). The first colored band that elutes from the column is the this compound-labeled protein.[1]

Visualization of an Experimental Workflow

This compound is frequently used to study complex biological processes. One such application is the investigation of G-protein coupled receptor (GPCR) and G-protein interactions at the single-molecule level.[1][2][6]

Caption: Workflow for studying GPCR-G protein interactions using this compound.

This workflow illustrates how this compound can be used to label a G-protein to study its dynamic interaction with a GPCR upon agonist stimulation.[1][6] By using single-molecule imaging techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, researchers can track the co-localization of the labeled proteins on a cell membrane mimic.[1] This allows for the determination of critical kinetic parameters, providing deep insights into cell signaling mechanisms.[6][13]

References

- 1. benchchem.com [benchchem.com]

- 2. preprints.org [preprints.org]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. mdpi.com [mdpi.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. The this compound Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectra.arizona.edu [spectra.arizona.edu]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. benchchem.com [benchchem.com]

- 10. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. spectra.arizona.edu [spectra.arizona.edu]

- 13. researchgate.net [researchgate.net]

ATTO 565 Fluorescent Dye: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine family. Renowned for its exceptional photostability and high fluorescence quantum yield, this compound has become an indispensable tool in a wide array of life science and drug discovery applications. Its strong absorption of light in the yellow-orange region of the spectrum and subsequent emission of bright red fluorescence make it ideal for various fluorescence-based techniques. This guide provides an in-depth overview of this compound, including its core properties, detailed experimental protocols for its use, and a visualization of its application in studying cellular signaling pathways.

Core Photophysical and Chemical Properties

This compound is characterized by its robust and reliable performance in demanding fluorescence applications. The key quantitative data for this dye are summarized in the table below, providing a clear comparison of its essential characteristics.

| Property | Value | Reference |

| Excitation Maximum (λex) | 563 - 564 nm | [1][2][3] |

| Emission Maximum (λem) | 590 - 592 nm | [1][2][3] |

| Molar Absorptivity (εmax) | 1.2 x 10^5 M⁻¹cm⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φf) | 0.90 (90%) | [1][2] |

| Fluorescence Lifetime (τfl) | 3.4 - 4.0 ns | [1][2] |

| Molecular Weight (MW) | ~708 g/mol (NHS ester) | [1] |

| Solubility | Soluble in DMF, DMSO, ethanol, methanol | [1] |

Experimental Protocols

This compound is available with various reactive groups to enable covalent labeling of a wide range of biomolecules. The two most common forms are the N-hydroxysuccinimide (NHS) ester, for labeling primary amines, and the maleimide derivative, for labeling free sulfhydryl groups.

Antibody Labeling with this compound NHS Ester

This protocol describes the covalent labeling of an antibody with this compound NHS ester, targeting primary amine groups (e.g., lysine residues).

Materials:

-

Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS)

-

This compound NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Bicarbonate buffer (0.1 M, pH 8.3)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Preparation: Dissolve the antibody in bicarbonate buffer at a concentration of 2 mg/mL.[1] If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.[1]

-

Dye Solution Preparation: Immediately before use, dissolve this compound NHS ester in DMF or DMSO to a concentration of 1-2 mg/mL.[1]

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution.[2] Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.

-

Purification: Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[1] The first colored band to elute is the labeled antibody.

-

Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound).

Protein Labeling with this compound Maleimide

This protocol outlines the labeling of proteins with free sulfhydryl groups using this compound maleimide.

Materials:

-

Protein solution (50-100 µM in a suitable buffer, pH 7.0-7.5, e.g., phosphate buffer)

-

This compound maleimide

-

Anhydrous DMF or DMSO

-

Reducing agent (e.g., DTT or TCEP), if necessary

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.0-7.5.[4] If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye.[4]

-

Dye Solution Preparation: Prepare a stock solution of this compound maleimide in anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dye to the protein solution.[4] Let the reaction proceed for 2 hours at room temperature or overnight at 4°C in the dark.[4]

-

Quenching (Optional): Add a low molecular weight thiol (e.g., glutathione) to consume any excess unreacted maleimide.[4]

-

Purification: Purify the labeled protein from the unreacted dye and quenching agent using a gel filtration column.

Application in Immunofluorescence

This compound-conjugated antibodies are widely used in immunofluorescence (IF) to visualize the localization of specific proteins within cells. The following is a general protocol for indirect immunofluorescence.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody (unlabeled)

-

This compound-conjugated secondary antibody

-

Mounting medium

Procedure:

-

Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.

-

Blocking: Wash the cells three times with PBS and then block with 5% normal goat serum in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the this compound-conjugated secondary antibody in the blocking solution and incubate for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for visualization using a fluorescence microscope with appropriate filters for this compound (Excitation: ~560 nm, Emission: ~590 nm).

Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate a typical antibody labeling workflow and the application of this compound in studying a cellular signaling pathway.

Caption: Workflow for labeling an antibody with this compound NHS ester.

Caption: EGFR signaling pathway and its visualization using this compound.

References

ATTO 565: An In-depth Technical Guide for Researchers and Drug Development Professionals

An exhaustive examination of the photophysical properties, experimental applications, and relevant signaling pathways associated with the fluorescent dye ATTO 565.

This compound, a rhodamine-based fluorescent dye, has emerged as a powerful tool in cellular and molecular biology research due to its exceptional photophysical characteristics. Its high fluorescence quantum yield, significant molar extinction coefficient, and robust photostability make it an ideal candidate for a wide range of fluorescence-based applications, from standard microscopy to advanced super-resolution imaging. This technical guide provides a comprehensive overview of this compound, detailing its core properties, experimental protocols for its use, and its application in elucidating complex biological signaling pathways.

Core Photophysical and Chemical Properties

This compound is characterized by its strong absorption in the yellow-green region of the spectrum and its bright orange-red fluorescence. These properties, along with its excellent thermal and photostability, contribute to its utility in demanding imaging applications.[1] The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and comparison with other fluorophores.

| Property | Value |

| Maximum Excitation Wavelength (λex) | 563-564 nm[2][3] |

| Maximum Emission Wavelength (λem) | 590-592 nm[2][3] |

| Molar Extinction Coefficient (ε) | 1.2 x 10⁵ M⁻¹cm⁻¹[3] |

| Fluorescence Quantum Yield (Φ) | 90%[3] |

| Fluorescence Lifetime (τ) | 4.0 ns |

| Molecular Weight (NHS ester) | 708.11 g/mol |

| Correction Factor (CF₂₈₀) | 0.12 |

Experimental Protocols

The utility of this compound extends across a multitude of experimental techniques. The following sections provide detailed methodologies for some of its key applications.

Protein and Oligonucleotide Labeling with this compound NHS Ester

This compound is commonly supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and amino-modified oligonucleotides to form stable amide bonds.

Materials:

-

This compound NHS ester

-

Protein or amino-modified oligonucleotide of interest

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment

Protocol:

-

Preparation of Protein/Oligonucleotide: Dissolve the protein at a concentration of 2 mg/mL in the amine-free buffer.[4] Ensure the solution is free of amine-containing substances like Tris or glycine. For oligonucleotides, prepare a 0.1 mM solution in a similar buffer.

-

Preparation of Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/mL.

-

Conjugation Reaction: Add a 5- to 15-fold molar excess of the reactive dye to the protein or oligonucleotide solution.[5] Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

-

Purification of the Conjugate: Remove the unreacted dye by size-exclusion chromatography or dialysis. The first colored fraction to elute will be the labeled conjugate.

-

Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for protein) and 564 nm (for this compound).

Immunofluorescence for Stimulated Emission Depletion (STED) Microscopy

This compound is an excellent fluorophore for STED microscopy, a super-resolution technique that overcomes the diffraction limit of light.[6][7]

Materials:

-

Cells grown on #1.5 coverslips (0.170 mm thickness)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody specific to the target protein

-

Secondary antibody conjugated to this compound

-

Mounting medium with a refractive index of ~1.518 (e.g., 97% 2,2'-thiodiethanol - TDE)

Protocol:

-

Cell Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating in blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslip on a microscope slide using a high-refractive-index mounting medium suitable for STED imaging.

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET allows for the study of conformational dynamics and interactions of single molecules. This compound can serve as an excellent FRET acceptor when paired with a suitable donor fluorophore.

Materials:

-

This compound-labeled biomolecule (acceptor)

-

Donor-labeled biomolecule (e.g., with ATTO 488)

-

Total Internal Reflection Fluorescence (TIRF) microscope

-

Passivated glass coverslips (e.g., PEG-coated)

-

Imaging buffer

Protocol:

-

Surface Passivation: Prepare a clean glass coverslip and passivate the surface to minimize non-specific binding.

-

Immobilization: Immobilize the labeled biomolecules on the passivated surface at a low density suitable for single-molecule imaging.

-

Imaging Setup: Mount the coverslip on the TIRF microscope.

-

Data Acquisition: Excite the donor fluorophore with the appropriate laser line (e.g., 488 nm for ATTO 488). Simultaneously collect the fluorescence emission from both the donor and acceptor channels using a dichroic mirror and emission filters. Acquire a time series of images with a sensitive camera.

-

Data Analysis: Identify single-molecule spots and extract the fluorescence intensity time traces for both the donor and acceptor. Calculate the FRET efficiency (E) over time using the formula: E = I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor intensities, respectively.

Application in Signaling Pathways

This compound has proven invaluable in dissecting complex cellular signaling pathways. Its brightness and photostability enable the visualization of dynamic molecular events in live cells.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is often implicated in cancer. This compound can be used to label EGF and visualize its binding to EGFR, subsequent receptor dimerization, and internalization.[8]

The workflow for studying EGFR signaling using this compound-labeled EGF is as follows:

Caption: Workflow for studying EGFR signaling using this compound-labeled EGF.

A more detailed view of the EGFR signaling cascade initiated by ligand binding is presented below:

Caption: The EGFR signaling pathway initiated by EGF binding.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs constitute a large family of transmembrane receptors that play a central role in signal transduction. This compound can be used in FRET-based assays to study the interaction between GPCRs and their cognate G-proteins.[6][9]

The following diagram illustrates a typical experimental workflow for a GPCR-G protein interaction FRET assay:

Caption: Workflow for a GPCR-G protein interaction FRET assay.

Conclusion

This compound is a versatile and robust fluorescent dye with exceptional photophysical properties that make it a valuable tool for a wide array of applications in life sciences and drug discovery. Its high quantum yield, photostability, and suitability for advanced imaging techniques empower researchers to investigate complex biological processes with high sensitivity and resolution. The detailed protocols and workflow diagrams provided in this guide serve as a comprehensive resource for the effective utilization of this compound in elucidating the intricacies of cellular function and signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. EGFR/ATTO 565 FluoroFinder [app.fluorofinder.com]

- 3. mdpi.com [mdpi.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. The this compound Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to ATTO 565 for Single-Molecule Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye ATTO 565, focusing on its application in single-molecule detection. This compound, a rhodamine-based dye, is renowned for its exceptional photophysical properties, making it a preferred choice for advanced microscopy techniques such as single-molecule Förster Resonance Energy Transfer (smFRET), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[1][2][3][4] Its high fluorescence quantum yield, robust photostability, and strong absorption characteristics are critical for detecting the faint signals emitted from individual molecules.[1][5][6][7]

Core Photophysical Properties of this compound

The performance of a fluorophore in single-molecule studies is dictated by its photophysical parameters. This compound exhibits properties that are highly advantageous for these demanding applications.[3] The key quantitative data for this compound are summarized below.

| Property | Value | Reference(s) |

| Maximum Absorption (λabs) | 564 nm | [3][8] |

| Maximum Emission (λem) | 590 nm | [1][3][8] |

| Molar Extinction Coefficient (ε) | 120,000 M-1cm-1 | [1][3][8][9] |

| Fluorescence Quantum Yield (Φ) | 90% | [3][6][8][9][10] |

| Fluorescence Lifetime (τ) | 4.0 ns | [3][8][9][11] |

| Correction Factor (CF280) | 0.12 | [3][4] |

| Molecular Weight (NHS ester) | 708.11 g/mol | [3][9] |

Photostability and Blinking

For single-molecule experiments that require long observation times, photostability—the fluorophore's resistance to light-induced degradation—is paramount. This compound is recognized for its high thermal and photostability.[1][5][6][8] However, like most fluorophores, it is susceptible to photobleaching and "blinking" (intermittent fluorescence) under intense laser illumination.[1][6][10] Blinking involves transitions to transient non-fluorescent (dark) states, which can be reversible.[12] These dark states can arise from intersystem crossing to the triplet state or the formation of radical ions.[10][12] Understanding these phenomena is crucial for accurate data interpretation in single-molecule traces.

Experimental Protocols

Detailed methodologies are essential for reproducible single-molecule experiments. The following sections provide protocols for common applications of this compound.

This protocol outlines a general procedure for conjugating this compound N-hydroxysuccinimidyl (NHS) ester to proteins.[9] NHS esters react efficiently with primary amines (e.g., lysine residues) at a pH of 8.0-9.0 to form stable amide bonds.[9]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

-

This compound NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL.[4][9] Ensure the buffer is free from amine-containing substances like Tris or glycine.[4]

-

Dye Preparation: Prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO at 1-2 mg/mL immediately before use.[4]

-

Conjugation Reaction: Add a 5- to 15-fold molar excess of the reactive dye to the protein solution while gently stirring.[8]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored band to elute is the this compound-protein conjugate.[9]

-

Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound).[8]

This protocol describes a typical workflow for an smFRET experiment using immobilized molecules on a glass surface, imaged via Total Internal Reflection Fluorescence (TIRF) microscopy.[3][13]

Materials:

-

This compound-labeled biomolecule (Donor) and an appropriate acceptor-labeled biomolecule (e.g., ATTO 647N).

-

Microscope coverslips and slides.

-

Surface passivation reagents (e.g., PEG).

-

Immobilization reagents (e.g., biotin-streptavidin).

-

TIRF microscope with a 561 nm laser for donor excitation.

-

Sensitive camera (e.g., EMCCD).

-

Imaging buffer with an oxygen-scavenging system.

Procedure:

-

Surface Passivation: Thoroughly clean a glass coverslip and passivate its surface (e.g., with polyethylene glycol, PEG) to minimize non-specific binding of the labeled molecules.[3]

-

Immobilization: Immobilize the labeled biomolecules on the passivated surface at a very low concentration, ensuring that individual molecules are spatially well-separated.[3]

-

Imaging Setup: Mount the coverslip on the TIRF microscope. The TIRF setup creates an evanescent field that excites only the molecules near the surface, significantly reducing background fluorescence.[13]

-

Data Acquisition: Excite the this compound donor dye using a 561 nm laser. Simultaneously collect the fluorescence emission from both the donor and acceptor channels using appropriate dichroic mirrors and emission filters. Acquire a time-series of images (a "movie") with a sensitive camera.[3]

-

Data Analysis:

-

Identify the positions of single molecules in the images.

-

Extract the fluorescence intensity time traces for both the donor (ID) and acceptor (IA) at each position.[3]

-

Calculate the FRET efficiency (E) for each time point using the formula: E = IA / (ID + IA).[3]

-

Analyze the resulting FRET trajectories to study the conformational dynamics of the biomolecule.[3]

-

This protocol provides a general workflow for dSTORM imaging of structures labeled with this compound.[3]

Materials:

-

Sample with this compound-labeled molecules.

-

dSTORM imaging buffer: Typically contains a thiol (e.g., β-mercaptoethanol) and an oxygen-scavenging system to promote photoswitching.[3]

-

Super-resolution microscope capable of dSTORM.

Procedure:

-

Sample Preparation: Prepare the biological sample with the this compound-labeled molecules of interest.

-

Imaging: Mount the sample on the microscope. Illuminate the sample with a high-power 561 nm laser to drive most of the this compound molecules into a stable dark state.[3]

-

Acquisition: A small, stochastic fraction of molecules will spontaneously return to the fluorescent state. Capture their emission over a long series of thousands of image frames until a sufficient density of single-molecule events is recorded.[3]

-

Data Analysis: Process the image series with specialized localization software. The software determines the precise center coordinates of each single-molecule fluorescence event.[3]

-

Image Reconstruction: Combine the coordinates from all frames to reconstruct a super-resolved image of the underlying structure.

Key Workflows and Concepts in Diagrammatic Form

Visualizing complex processes and workflows can significantly aid in understanding. The following diagrams, created using the DOT language, illustrate fundamental concepts and experimental pipelines relevant to the use of this compound.

References

- 1. The this compound Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. preprints.org [preprints.org]

- 7. The this compound Dye and Its Applications in Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

ATTO 565: A Technical Guide for Super-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565, a fluorescent dye belonging to the rhodamine family, has emerged as a powerful tool in the realm of super-resolution microscopy.[1][2][3] Its exceptional photophysical properties, including high fluorescence quantum yield, strong absorption, and remarkable photostability, make it an ideal candidate for advanced imaging techniques that surpass the diffraction limit of light.[1][2][4][5][6] This technical guide provides an in-depth overview of this compound's applications in super-resolution microscopy, complete with quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

This compound is particularly well-suited for single-molecule detection and various super-resolution modalities, including Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM).[5][6] Its utility also extends to other fluorescence-based applications such as Flow Cytometry (FACS) and Fluorescence In-Situ Hybridization (FISH).[5][6]

Core Photophysical Properties of this compound

The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical characteristics. This compound exhibits a suite of properties that contribute to its efficacy in generating high-resolution images. A summary of these key quantitative data points is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Maximum Excitation (λex) | 563 - 564 nm | [2][3] |

| Maximum Emission (λem) | 590 - 592 nm | [2][3] |

| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M⁻¹cm⁻¹ | [2][3] |

| Fluorescence Quantum Yield (Φf) | 90% | [2][3] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [7] |

| Molecular Weight (NHS ester) | 708.11 g/mol | [7] |

| Correction Factor (CF280) | 0.12 | [7] |

Super-Resolution Microscopy Applications and Protocols

This compound has been successfully employed in a variety of super-resolution techniques to visualize cellular structures and molecular processes with nanoscale precision.

Stimulated Emission Depletion (STED) Microscopy

This compound is an excellent dye for STED microscopy due to its high photostability, which allows it to withstand the high laser intensities required for this technique.[2][8] It has been used for immunofluorescence staining to visualize subcellular structures with remarkable clarity.[2][3][8]

This protocol provides a general framework for immunofluorescence staining of mammalian cells using this compound-conjugated secondary antibodies.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary antibody (specific to the target of interest)

-

This compound-conjugated secondary antibody

-

Mounting medium

Procedure:

-

Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes to allow antibody access to intracellular targets.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

STED Imaging Parameters:

-

Excitation Laser: ~561 nm

-

STED Laser: A donut-shaped beam at a wavelength that efficiently depletes the excited state of this compound (e.g., 660 nm or 775 nm) is used.[9][10] The power of the STED laser is significantly higher than the excitation laser.[2]

-

Detection: Fluorescence emission is collected in the range of ~580-640 nm.

Figure 1. Experimental workflow for STED microscopy.

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM)

In PALM and dSTORM, the photoswitching properties of fluorophores are exploited to temporally separate the emission of individual molecules. This compound can be induced to photoswitch into a dark state, allowing for the localization of single molecules with high precision.[7]

This protocol outlines a general procedure for PALM/dSTORM imaging of structures labeled with this compound.

Materials:

-

Sample with this compound-labeled molecules

-

Super-resolution microscope capable of PALM/dSTORM

-

dSTORM Imaging Buffer: This typically includes a thiol-containing compound (e.g., β-mercaptoethanol or cysteamine (MEA)) and an oxygen scavenging system (e.g., GLOX).[7][11][12]

Procedure:

-

Sample Preparation: Prepare the sample with molecules of interest labeled with this compound.

-

Mounting: Mount the sample on the microscope.

-

Imaging:

-

Illuminate the sample with a high-power excitation laser (e.g., 561 nm) to drive most of the this compound molecules into a dark, non-fluorescent state.[7]

-

A low-power activation laser (e.g., 405 nm) can be used to sparsely reactivate individual molecules back to a fluorescent state.

-

Acquire a long series of images (thousands of frames) to capture the fluorescence from many individual stochastic switching events.[7]

-

-

Data Analysis: Process the image series using localization software to determine the precise coordinates of each detected single-molecule event. Reconstruct the final super-resolved image from these localizations.

Figure 2. Workflow for PALM/dSTORM super-resolution imaging.

Visualization of Signaling Pathways

This compound has been instrumental in elucidating complex biological signaling pathways at the molecular level. Its brightness and stability are crucial for tracking the dynamics of individual proteins.

Epidermal Growth Factor Receptor (EGFR) Dimerization

The dimerization of EGFR upon ligand binding is a critical step in initiating downstream signaling cascades. This compound can be used to label Epidermal Growth Factor (EGF) to visualize this process in living cells.

This workflow describes the labeling of EGF with this compound and its use in imaging EGFR dimerization.

Procedure:

-

EGF Labeling:

-

Live Cell Imaging:

-

Culture cells that express EGFR.

-

Add the purified this compound-EGF to the cell culture.

-

Image the cells using a fluorescence microscope suitable for single-molecule tracking, such as a Total Internal Reflection Fluorescence (TIRF) microscope.

-

-

Data Analysis:

-

Analyze the acquired image series to track the movement of individual this compound-EGF molecules bound to EGFR on the cell surface.

-

Observe co-localization and co-tracking of fluorescent spots to identify dimerization events.

-

Figure 3. Workflow for visualizing EGFR dimerization using this compound-labeled EGF.

G-Protein Coupled Receptor (GPCR) Signaling

This compound has also been used to study the interaction between G-protein coupled receptors (GPCRs) and their associated G proteins, providing insights into the kinetics of this crucial signaling event.[2][8]

Conclusion

This compound is a versatile and robust fluorescent dye that has proven to be invaluable for super-resolution microscopy. Its exceptional photophysical properties, including high quantum yield and photostability, enable researchers to visualize cellular structures and dynamic molecular processes with unprecedented detail. The detailed protocols and workflows provided in this guide serve as a starting point for harnessing the power of this compound in your own research, pushing the boundaries of what is visible in the microscopic world.

References

- 1. benchchem.com [benchchem.com]

- 2. The this compound Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Products | Leica Microsystems [leica-microsystems.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. preprints.org [preprints.org]

- 9. i-med.ac.at [i-med.ac.at]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mvi-inc.com [mvi-inc.com]

- 12. augusta.edu [augusta.edu]

Navigating the Solubility Landscape of ATTO 565 Dye: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of fluorescent dyes is paramount for successful experimental design and execution. This in-depth guide focuses on ATTO 565, a popular rhodamine-based dye, providing a comprehensive overview of its solubility in various solvents, detailed experimental protocols for its use, and a logical framework for solvent selection.

This compound is prized for its high fluorescence quantum yield, photostability, and strong absorption, making it a workhorse in applications ranging from single-molecule detection to high-resolution microscopy.[1][2][3] However, its solubility, particularly that of its commonly used N-hydroxysuccinimide (NHS) ester derivative, requires careful consideration to ensure optimal performance in labeling reactions and other applications.

Quantitative Solubility Data

While precise quantitative solubility data for this compound in various solvents is not extensively published, a qualitative and semi-quantitative understanding can be gleaned from manufacturer's technical data sheets and other scientific resources. The following table summarizes the available information on the solubility of this compound and its derivatives.